4-Carbamimidamidobutanoate
Description
4-Carbamimidamidobutanoate (IUPAC name: 4-carbamimidamidobutanoic acid) is a guanidino-substituted derivative of butanoic acid. Its molecular formula is C₅H₁₁N₃O₂, with the SMILES notation O=C(O)CCCNC(=[N@H])N and InChI identifier InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8) . The compound features a carbamimidamide (guanidine) group attached to the fourth carbon of a butanoic acid backbone, conferring unique basicity and reactivity. It is structurally related to arginine, a conditionally essential amino acid, but lacks the alpha-amino group, distinguishing its biochemical role .
Properties
Molecular Formula |
C5H10N3O2- |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
4-(diaminomethylideneamino)butanoate |
InChI |
InChI=1S/C5H11N3O2/c6-5(7)8-3-1-2-4(9)10/h1-3H2,(H,9,10)(H4,6,7,8)/p-1 |
InChI Key |
TUHVEAJXIMEOSA-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])CN=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Dimethylamino)butanoic Acid
This compound (CAS: 693-11-8) shares the butanoic acid backbone but replaces the guanidino group with a dimethylamino (-N(CH₃)₂) substituent. Its molecular formula is C₆H₁₃NO₂, differing by one additional carbon and two hydrogens compared to 4-carbamimidamidobutanoate. The dimethylamino group imparts moderate basicity, contrasting with the strong basicity of the guanidino group. Applications include its use as a biochemical reagent in pH-sensitive studies and organic synthesis intermediates .
Guanidinoacetic Acid
Compared to this compound, GAA has a shorter carbon chain (C₂ vs. C₄) and is a precursor in creatine biosynthesis. This highlights how chain length and substitution position influence metabolic roles.
Research Findings and Comparative Analysis
Functional Group Impact on Properties
- Basicity: The guanidino group in this compound has a pKa of ~12.5, making it highly protonated at physiological pH. In contrast, the dimethylamino group in 4-(dimethylamino)butanoic acid has a pKa of ~10.5, reducing its charge under similar conditions .
- Solubility: this compound’s polar guanidino group enhances water solubility, whereas 4-(dimethylamino)butanoic acid’s solubility depends on pH due to its weaker basicity.
Data Table: Comparative Overview
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
